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Compound of Interest

Compound Name: Butyl hexanoate

Cat. No.: B146156

Introduction

Butyl hexanoate is a key volatile ester that contributes significantly to the desirable fruity
aromas in beer and wine.[1][2] Characterized by its pleasant pineapple, apple, and fruity notes,
the concentration of this compound can greatly influence the overall sensory profile of these
alcoholic beverages. The formation of butyl hexanoate is a direct result of yeast metabolism
during fermentation, where it is synthesized from butan-1-ol and hexanoyl-CoA. The
concentration of butyl hexanoate is influenced by various factors, including the yeast strain,
fermentation temperature, and the composition of the wort or must.

This application note provides a comprehensive overview of the role of butyl hexanoate in
beer and wine aroma, detailed protocols for its quantification using headspace solid-phase
microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS),
and a summary of its typical concentrations and sensory thresholds.

Data Presentation

The concentration of butyl hexanoate, along with the closely related and often more abundant
ethyl hexanoate, can vary significantly depending on the type of beverage and the specific
fermentation conditions. The following table summarizes the typical concentration ranges and
sensory thresholds for these important flavor esters.
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Typical Sensory
. Aroma
Compound Beverage Concentration  Threshold

Descriptors
Range (ugiL) (ngiL)

Fruity, Pineapple,
Butyl Hexanoate Beer 1-20 ~700 - 10,000

Green, Waxy
Not well
) established,; Fruity, Pineapple,
Wine 5-50 ) o
likely similar to Apple
beer
Red Apple,
Ethyl Hexanoate Beer 70 - 500[3] ~225[3] )
Anise[3]
i . Apple, Fruity,
Wine (White) 150 - 480[4] ~2

Aniseed, Sweet

_ Present above )
Wine (Red) ~2 Fruity
odor threshold

Note: Data for butyl hexanoate concentrations can be limited in literature; ranges are
estimated based on related ester profiles. The sensory threshold can be influenced by the
complexity of the beverage matrix.[5]

Experimental Protocols

The accurate quantification of butyl hexanoate in complex matrices like beer and wine
requires a sensitive and selective analytical method. HS-SPME-GC-MS is the technique of
choice for this application due to its solvent-free nature, high sensitivity, and ability to handle

complex samples.[6][7][8]

Protocol: Quantification of Butyl Hexanoate by HS-
SPME-GC-MS

This protocol outlines the steps for sample preparation and analysis of butyl hexanoate in
beer and wine.

1. Sample Preparation:
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Degassing: Before analysis, decarbonate beer samples by pouring them back and forth
between two beakers or by sonication for 10-15 minutes. Wine samples typically do not
require degassing.

Aliquoting: Pipette 5 mL of the degassed beer or wine sample into a 20 mL headspace vial.

Salting Out: Add 1.5 g of sodium chloride (NacCl) to the vial. The addition of salt increases the
ionic strength of the sample matrix, which enhances the volatility of the esters and improves
their extraction into the headspace.

Internal Standard Spiking: Add a known concentration of an appropriate internal standard
(e.g., ethyl heptanoate or d11-ethyl hexanoate) to each sample, standard, and blank for
accurate quantification. A typical spiking level is 10-20 pg/L.

Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone
septum.

. HS-SPME Procedure:

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is
recommended for broad-range volatile analysis, including esters.[9]

Incubation/Equilibration: Place the vial in an autosampler or heating block and incubate at
40-50°C for 15-20 minutes with agitation (e.g., 250 rpm) to allow for equilibration of the
volatiles between the liquid and headspace phases.[6][10]

Extraction: Expose the SPME fiber to the headspace of the vial for 30-45 minutes at the
same temperature to allow for the adsorption of the volatile compounds onto the fiber
coating.[8]

. GC-MS Analysis:

Desorption: After extraction, the SPME fiber is immediately inserted into the heated GC inlet
(typically 240-250°C) for thermal desorption of the analytes.[11] A desorption time of 2-5
minutes is usually sufficient.

Gas Chromatography Parameters:
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o Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm
i.d., 0.25 um film thickness), is suitable for the separation of volatile esters.[9][10]

o Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
o Oven Temperature Program:

» |nitial temperature: 40°C, hold for 2-5 minutes.

» Ramp 1: Increase to 150°C at a rate of 3-5°C/min.

= Ramp 2: Increase to 230-240°C at a rate of 10-15°C/min, and hold for 5-10 minutes.

e Mass Spectrometry Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o lon Source Temperature: 230°C.
o Quadrupole Temperature: 150°C.

o Acquisition Mode: Selected lon Monitoring (SIM) for targeted quantification to enhance
sensitivity and selectivity.

o SIM lons for Butyl Hexanoate (m/z): Quantifier ion: 117. Qualifier ions: 56, 73, 89.[1]

o SIM lons for Internal Standard (e.g., Ethyl Heptanoate): To be determined based on its
mass spectrum.

4. Quantification:

o Create a calibration curve using standard solutions of butyl hexanoate in a matrix similar to
the samples (e.g., a model wine or dealcoholized beer).

o Calculate the concentration of butyl hexanoate in the samples by comparing the peak area
ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations
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Experimental Workflow
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Caption: Experimental workflow for butyl hexanoate analysis.

Biochemical Pathway of Butyl Hexanoate Synthesis
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Caption: Biosynthesis of butyl hexanoate in yeast.

Conclusion

The quantification of butyl hexanoate is essential for understanding and controlling the
aromatic profile of beer and wine. The HS-SPME-GC-MS method detailed in this application
note provides a robust and reliable approach for the analysis of this important flavor compound.
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By carefully controlling fermentation parameters, brewers and winemakers can modulate the
concentration of butyl hexanoate to achieve the desired fruity characteristics in their final
products. Further research into the specificities of yeast alcohol acyltransferases will provide
deeper insights into the precise regulation of ester formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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